N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarbonyl group, a hydroxy-methylphenyl group, and a diphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide: shares similarities with other hydrazine derivatives and diphenylacetamide compounds.
Amitraz: A related compound used as an insecticide and acaricide.
Hydrazinecarboxamide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
The uniqueness of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(2-hydroxy-4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N3O3/c1-17-12-13-20(21(28)14-17)15-26-27-22(29)16-25-24(30)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23,28H,16H2,1H3,(H,25,30)(H,27,29)/b26-15- |
InChI Key |
CUVWLOJUIQDGBT-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N\NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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